molecular formula C8H7FN2O3 B8810554 n-(2-Fluoro-3-nitrophenyl)acetamide

n-(2-Fluoro-3-nitrophenyl)acetamide

Cat. No.: B8810554
M. Wt: 198.15 g/mol
InChI Key: BFKJLIPKKRMIGV-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-nitrophenyl)acetamide is an aromatic acetamide derivative featuring a fluorine atom at the ortho-position and a nitro group at the meta-position on the phenyl ring. Such compounds are pivotal for designing polyimides, heterocyclic compounds, and bioactive molecules due to their electron-withdrawing substituents, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

N-(2-fluoro-3-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-6-3-2-4-7(8(6)9)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

BFKJLIPKKRMIGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

Scientific Research Applications

Activity Against Gram-Negative Bacteria

Recent studies have highlighted the antibacterial potential of n-(2-Fluoro-3-nitrophenyl)acetamide derivatives, particularly against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) Studies :
    • For instance, the derivative 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity with an MIC value of 256 µg/mL against various strains of Pseudomonas aeruginosa .
    • Similarly, it exhibited good potential against Klebsiella pneumoniae, suggesting that the presence of the chloro atom enhances its efficacy by stabilizing the compound at the target enzyme site .

Anticancer Applications

This compound and its derivatives have also been investigated for their anticancer properties.

  • In Vitro Studies :
    • Compounds derived from this scaffold have shown promising results in inhibiting tumor cell growth across various cancer lines. For example, certain derivatives exhibited percent growth inhibition (PGI) values exceeding 85% against specific cancer cell lines such as OVCAR-8 and SNB-19 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the this compound structure can significantly enhance its anticancer activity. The introduction of various substituents allows for optimization of both potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

  • The synthesis often involves the reaction of 2-fluoroaniline with acetic anhydride or acetyl chloride, followed by nitration to introduce the nitro group at the appropriate position on the aromatic ring.

Study on Antibacterial Efficacy

A significant study evaluated the antibacterial efficacy of this compound derivatives against drug-resistant Klebsiella pneumoniae. The findings suggested that these compounds not only inhibited bacterial growth but also displayed favorable pharmacokinetic profiles, indicating their potential for oral administration .

Anticancer Activity Evaluation

Another study focused on the anticancer properties of these compounds, where derivatives were tested against multiple cancer cell lines. The results demonstrated that specific modifications could lead to enhanced efficacy, making these compounds viable candidates for further development in cancer therapy .

Data Summary Table

Compound NameTarget BacteriaMIC (µg/mL)Cancer Cell LinesPGI (%)
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamidePseudomonas aeruginosa256OVCAR-885.26
This compoundKlebsiella pneumoniaeVariesSNB-1986.61

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent type, position, and electronic effects differentiate N-(2-Fluoro-3-nitrophenyl)acetamide from its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
N-(3-Nitrophenyl)acetamide -NO₂ (3) C₈H₈N₂O₃ 180.16 Precursor for heterocycles, thermal stability
2-Chloro-N-(4-Fluoro-3-nitrophenyl)acetamide -Cl (2), -F (4), -NO₂ (3) C₈H₅ClFN₂O₃ 246.60 Tested for bioactivity (e.g., antimicrobial)
N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide -Cl (2), -NO₂ (4), -CF₃ C₈H₄ClF₃N₂O₃ 268.58 Enhanced lipophilicity, agrochemical applications
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -Cl (4), -NO₂ (2), -SO₂CH₃ C₉H₉ClN₂O₅S 316.70 Sulfur-containing heterocycle synthesis, crystallinity
N-(2,4-Dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide -Cl (2,4), -CF₃, -NO₂ (3) C₁₅H₉Cl₂F₃N₂O₃ 393.14 Multi-substituted, potential pesticide/medicinal agent

Key Observations :

  • Substituent Position : The ortho-fluoro and meta-nitro groups in the target compound likely enhance steric hindrance and electron withdrawal compared to para-substituted analogs (e.g., N-(3-nitrophenyl)acetamide), affecting solubility and reactivity .
  • Halogen Effects : Replacing fluorine with chlorine (as in 2-Chloro-N-(4-Fluoro-3-nitrophenyl)acetamide) increases molecular weight and may alter bioactivity due to differences in electronegativity and bond strength .
  • Trifluoromethyl Groups : The -CF₃ group in N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide significantly boosts lipophilicity, making it suitable for agrochemical formulations .

Preparation Methods

Pathway A: Sequential Acetylation-Nitration

This approach begins with 2-fluoroaniline (Figure 1A ), where initial acetylation forms N-(2-fluorophenyl)acetamide, followed by nitration at the meta position. The method capitalizes on the acetamide's strong meta-directing effects to override fluorine's ortho/para influence.

Pathway B: Nitration-Acetylation

Starting with 2-fluoro-3-nitroaniline (Figure 1B ), this route first establishes the nitro group before acetylation. While theoretically simpler, the extreme sensitivity of nitroanilines to oxidation complicates this approach, often requiring protective atmospheres and low-temperature handling.

Table 1: Comparison of Synthetic Pathways

ParameterPathway APathway B
Overall Yield72–85%58–64%
Regiochemical ControlHigh (meta:para = 9:1)Moderate (meta:para = 4:1)
Purification ComplexityModerateHigh

Acetylation of 2-Fluoroaniline: Solvent and Catalyst Optimization

The first critical step in Pathway A involves converting 2-fluoroaniline to N-(2-fluorophenyl)acetamide. Experimental data from large-scale syntheses demonstrate:

Solvent Selection

  • Dichloromethane (DCM): Provides 92–95% conversion in 3 h at 0°C with triethylamine (NEt₃) as base.

  • Acetonitrile: Enables faster reactions (1.5 h) but requires careful pH control to prevent N-methylation byproducts.

Acylating Agents

  • Acetyl Chloride: Preferred for rapid kinetics (k = 0.42 min⁻¹ at 25°C), generating HCl that necessitates continuous base addition.

  • Acetic Anhydride: Slower reaction (4–6 h) but easier handling, with yields plateauing at 88%.

Equation 1: Acetylation Mechanism

2-Fluoroaniline+AcClNEt3,DCMN-(2-fluorophenyl)acetamide+HCl(ΔH=127 kJ/mol)[2]\text{2-Fluoroaniline} + \text{AcCl} \xrightarrow{\text{NEt}_3, \text{DCM}} \text{N-(2-fluorophenyl)acetamide} + \text{HCl} \quad (ΔH = -127\ \text{kJ/mol})

Regioselective Nitration of N-(2-Fluorophenyl)acetamide

Introducing the nitro group at position 3 demands precise control over electronic and steric effects. Comparative studies of nitrating agents reveal:

Iron(III) Nitrate Nonahydrate System

The Fe(NO₃)₃·9H₂O/NHPI (N-hydroxyphthalimide) system in 10:1 DCE/HFIP achieves 86% meta-nitration:

  • Temperature: 50°C optimal; <40°C slows kinetics (k = 0.08 h⁻¹), >60°C promotes para byproducts (15–22%).

  • Solvent Effects: Hexafluoroisopropanol (HFIP) enhances nitro radical (NO₂- ) stability through H-bonding.

Table 2: Nitration Performance Metrics

ConditionMeta:Para RatioYield (%)Purity (%)
Fe(NO₃)₃·9H₂O/NHPI9:18698.7
HNO₃/H₂SO₄4:17392.4
Acetyl Nitrate7:18197.2

Mechanistic Considerations

The iron-mediated process proceeds through a single-electron transfer (SET) mechanism (Figure 2 ):

  • Fe³⁺ oxidizes the acetamide to a cationic radical intermediate.

  • NO₂- attacks the meta position, driven by spin density distribution calculations (Mulliken charge at C3: +0.32).

  • Deprotonation yields the nitro product while regenerating Fe²⁺ for catalytic cycles.

Crystallization and Purification Techniques

Final product purity is enhanced through solvent-mediated crystallization:

Solvent Pair Optimization

  • Toluene/n-Heptane (1:1): Achieves 99.3% HPLC purity with 78% recovery.

  • Ethanol/Water (3:1): Faster crystallization (2 h vs. 8 h) but lower purity (97.1%).

Equation 2: Solubility Relationship

lnx=ΔHfusR(1Tm1T)lnγ(where γ=0.33 in toluene/n-heptane)[1]\ln x = \frac{ΔH{fus}}{R} \left( \frac{1}{Tm} - \frac{1}{T} \right) - \ln γ \quad \text{(where } γ = 0.33 \text{ in toluene/n-heptane)}

Scalability and Industrial Adaptations

Patented large-scale processes highlight critical parameters:

Continuous Flow Nitration

  • Residence Time: 12 min at 50°C

  • Productivity: 3.2 kg/h/m³ reactor volume

Waste Stream Management

  • Fe Recovery: 94–97% through alkaline precipitation (pH 10.5).

  • Solvent Recycling: 99.8% DCE recovery via fractional distillation.

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 10.33 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 2.29 (s, 3H, CH₃).

  • IR (KBr): 3278 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Thermal Analysis

  • DSC: Sharp melt at 142–144°C (ΔH = 112 J/g).

  • TGA: Decomposition onset at 210°C (5% mass loss) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Fluoro-3-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis is effective for nitro- and fluoro-substituted acetamides. A general procedure involves coupling 2-fluoro-3-nitroaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under controlled heating (50–80°C). Solvent choice (e.g., dichloromethane or toluene) impacts yield, and inert atmospheres reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via 1H^1H-NMR (e.g., characteristic amide proton at δ 8.5–9.0 ppm) and LC-MS .

Q. How can the purity and structural integrity of N-(2-Fluoro-3-nitrophenyl)acetamide be validated for research use?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., fluorine at position 2, nitro at position 3) and amide bond formation.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula C8H6FN2O3\text{C}_8\text{H}_6\text{FN}_2\text{O}_3.
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of N-(2-Fluoro-3-nitrophenyl)acetamide?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Key parameters include:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks.
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group) for reactivity analysis.
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How does the substitution pattern (fluoro and nitro groups) influence the biological activity of N-(2-Fluoro-3-nitrophenyl)acetamide?

  • Structure-Activity Relationship (SAR) :

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing intermediates in redox reactions.
  • Fluorine : Improves metabolic stability and lipophilicity, potentially increasing bioavailability.
  • Comparative Studies : Analogues like N-(3-Chloro-4-fluorophenyl)acetamide show altered binding affinities to penicillin-binding proteins, suggesting substituent-dependent bioactivity .
    • Experimental Validation : Cytotoxicity assays (MTT protocol) and antimicrobial disk diffusion tests (CLSI guidelines) quantify activity .

Q. What crystallographic techniques are used to resolve the solid-state structure of N-(2-Fluoro-3-nitrophenyl)acetamide?

  • Procedure :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (toluene/ethanol) are analyzed for space group (e.g., monoclinic P21_1/c) and hydrogen-bonding networks (N–H···O interactions stabilize packing).
  • Dihedral Angles : Measure torsion between aromatic rings (e.g., ~60° between fluorophenyl and acetamide planes) to correlate with conformational flexibility .

Q. How can conflicting data on the compound’s solubility and stability be resolved in different experimental setups?

  • Contradiction Analysis :

  • Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. water). Use Hansen solubility parameters to identify optimal solvents.
  • Stability : pH-dependent degradation (e.g., nitro group reduction under acidic conditions) requires buffered solutions (pH 7.4) for long-term storage .
    • Quality Control : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC identify degradation products .

Methodological Notes

  • Synthesis : Prioritize microwave methods for reduced reaction times and higher yields .
  • Characterization : Combine spectroscopic (NMR, FT-IR) and computational (DFT) tools for robust structural validation .
  • Biological Testing : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to ensure reproducibility .

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